3-ethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
This compound belongs to the pyrimidoindol-4-one class, characterized by a fused pyrimidine-indole core. Key structural features include a 3-ethyl substituent and a sulfanyl-linked 2-(4-methylpiperidin-1-yl)-2-oxoethyl side chain. The ethyl group at position 3 reduces steric bulk compared to aryl-substituted analogs, while the 4-methylpiperidinyl moiety introduces conformational rigidity and moderate lipophilicity. Its molecular formula is estimated as C₂₂H₂₉N₄O₂S, with a molecular weight of ~413.07 g/mol (calculated). The compound’s topological polar surface area (TPSA) is approximated at ~85–90 Ų, and its XLogP3 (lipophilicity) is projected to be ~3.5–4.0, balancing solubility and membrane permeability .
Properties
IUPAC Name |
3-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-3-24-19(26)18-17(14-6-4-5-7-15(14)21-18)22-20(24)27-12-16(25)23-10-8-13(2)9-11-23/h4-7,13,21H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJCPKSVFDIGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the piperidine moiety. Common reagents used in these reactions include ethyl iodide, piperidine, and various sulfur-containing compounds. The reaction conditions often involve the use of organic solvents such as dichloromethane and require controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-ethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs from literature:
Structural and Functional Implications
Substituent Effects: Ethyl vs. Piperidinyl vs. Azepanyl: The 6-membered 4-methylpiperidinyl ring in the target compound offers greater rigidity than the 7-membered azepanyl group (), which may influence target selectivity due to conformational constraints .
Physicochemical Properties :
- Lipophilicity : The target’s XLogP3 (~3.5–4.0) is slightly lower than the 4-methoxyphenyl analog (XLogP3 = 4.2) due to the ethyl group’s reduced hydrophobicity but higher than azepanyl analogs due to the methylpiperidinyl moiety .
- Polar Surface Area : The lower TPSA (~85–90 Ų) compared to the 4-methoxyphenyl derivative (103 Ų) suggests improved membrane permeability, critical for bioavailability .
Synthetic Considerations :
- The sulfanyl linkage and 2-oxoethyl side chain are common in analogs (Evidences 3–5), suggesting shared synthetic pathways. However, the 4-methylpiperidinyl group in the target may require specialized alkylation steps .
Biological Activity
The compound 3-ethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a synthetic derivative that exhibits potential biological activity due to its unique structural features. This article examines the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 449.6 g/mol. The structure includes a pyrimido-indole core, which is known for its bioactive properties, particularly in medicinal chemistry.
Antimicrobial Activity
Recent studies have indicated that derivatives containing piperidine moieties exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown efficacy against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .
Inhibition of Enzymatic Activity
Research has highlighted the potential of piperidine derivatives as inhibitors of enzymes such as α-glucosidase. In vitro studies revealed that certain derivatives demonstrated strong inhibition comparable to standard references like acarbose . The mechanism involves interaction with the enzyme's active site, leading to reduced carbohydrate absorption.
Anticancer Properties
Compounds derived from the pyrimido[5,4-b]indole framework have been evaluated for their anticancer activity. For example, a related compound was shown to inhibit cell growth in acute leukemia cell lines with low nanomolar potencies . The structural modifications in these compounds enhance their binding affinities to specific targets involved in cancer progression.
Case Studies
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Binding : The compound's structural features allow it to fit into the active sites of enzymes, inhibiting their function.
- Cellular Uptake : The piperidine ring enhances membrane permeability, facilitating cellular uptake and subsequent biological effects.
- Molecular Interactions : Hydrogen bonding and hydrophobic interactions play crucial roles in stabilizing the compound within target sites.
Q & A
Q. What are the critical steps in synthesizing 3-ethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one, and how are reaction conditions optimized?
Methodological Answer: The synthesis involves a multi-step process:
Core Formation : Condensation of indole derivatives with pyrimidine precursors under reflux in anhydrous DMF, monitored by TLC to ensure completion .
Sulfanyl Group Introduction : Thiolation via nucleophilic substitution using 2-mercaptoethyl-4-methylpiperidine derivatives in a basic medium (e.g., K₂CO₃/DMF) at 60–80°C .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Key Optimization Parameters : Temperature control during thiolation prevents side reactions (e.g., disulfide formation), while solvent polarity adjustments improve yield .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substituents (e.g., ethyl group at C3, sulfanyl linkage at C2) and piperidine ring conformation .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 441.56 vs. calculated 441.56) and fragmentation patterns .
- X-ray Crystallography (if available): Resolves bond angles and torsional strain in the pyrimidoindole core .
Advanced Research Questions
Q. How does the compound’s structure-activity relationship (SAR) influence its biological target engagement?
Methodological Answer:
- Piperidine Substitution : The 4-methylpiperidin-1-yl group enhances lipophilicity (logP ~4.2), improving blood-brain barrier penetration for CNS targets .
- Sulfanyl Linker : The thioether bridge stabilizes binding to cysteine-rich enzyme active sites (e.g., kinases) via reversible disulfide interactions .
- Pyrimidoindole Core : Planar structure facilitates intercalation with DNA or RNA in antimicrobial assays .
Experimental Validation : Competitive binding assays (e.g., SPR) paired with mutagenesis studies identify critical residues in target proteins .
Q. What computational strategies are used to predict physicochemical properties and ADME profiles?
Methodological Answer:
- logP and Solubility : Calculated using Molinspiration or SwissADME (XLogP3 ~4.2; poor aqueous solubility, requiring DMSO for in vitro studies) .
- Pharmacokinetics : PBPK modeling predicts moderate hepatic clearance (CL ~15 mL/min/kg) and 60% oral bioavailability due to first-pass metabolism .
- Docking Simulations : AutoDock Vina identifies potential binding modes with ATP-binding pockets (e.g., CDK2, IC₅₀ ~2 µM) .
Q. How can contradictory data on solubility vs. biological activity be resolved experimentally?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (e.g., Cremophor EL) or nanoformulation to improve bioavailability without altering activity .
- Activity Validation : Compare IC₅₀ values across solvent systems (e.g., DMSO vs. PBS with surfactants) to isolate solvent artifacts .
- Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .
Specialized Methodological Challenges
Q. What strategies mitigate scale-up challenges in multi-step synthesis?
Methodological Answer:
- Process Intensification : Replace column chromatography with continuous flow reactors for thiolation steps, reducing solvent waste .
- Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor intermediate purity .
- Thermal Hazard Analysis : DSC/TGA identifies exothermic risks during piperidine coupling, guiding safe scale-up .
Q. How are advanced spectroscopic techniques (e.g., 2D NMR) applied to resolve stereochemical ambiguities?
Methodological Answer:
- NOESY/ROESY : Correlates spatial proximity of ethyl and piperidine groups to confirm relative stereochemistry .
- HSQC/HMBC : Assigns quaternary carbons in the pyrimidoindole core and verifies sulfanyl linkage regiochemistry .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
